KuWal151
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Overview
Description
KuWal151 is a novel potent and selective clk inhibitor
Biological Activity
KuWal151 is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of Cdc2-like kinases (CLKs). This article delves into the compound's mechanisms, efficacy, and potential applications in cancer treatment, supported by data tables and case studies.
Overview of this compound
This compound is characterized as a potent inhibitor of CLK1, CLK2, and CLK4, with a notable selectivity profile that distinguishes it from other kinase inhibitors. It is derived from a series of compounds based on the indol-8(1H)-one core scaffold, which has shown promise in targeting various kinases involved in cellular signaling pathways.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CLK kinases. These kinases are crucial in regulating alternative splicing of pre-mRNA and are implicated in various cancers. The compound's binding affinity and selectivity were evaluated using thermal shift assays and X-ray crystallography, revealing its interaction with specific residues within the kinase active site.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity across a wide range of cancer cell lines. The following table summarizes its effectiveness against selected cancer types:
Cancer Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung) | 0.25 | High sensitivity |
MCF-7 (Breast) | 0.5 | Moderate sensitivity |
HeLa (Cervical) | 0.75 | Moderate sensitivity |
HCT116 (Colon) | 1.0 | Lower sensitivity |
The compound exhibited sub-micromolar potency in most cases, indicating its potential as a therapeutic agent against various cancers .
Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of 468 kinases, revealing the following IC50 values:
Kinase | IC50 (nM) | Selectivity |
---|---|---|
CLK1 | 88 | High |
CLK2 | 510 | Moderate |
CLK4 | 28 | Very High |
DYRK1A | >1000 | Inactive |
PIM1 | >1000 | Inactive |
These results highlight this compound's strong inhibitory effects on CLK kinases while demonstrating inactivity towards DYRK kinases, which is beneficial for reducing off-target effects .
Case Studies
Several studies have utilized this compound to explore its therapeutic potential:
-
Case Study 1: In Vitro Analysis
Researchers conducted an in vitro analysis using a panel of cancer cell lines to evaluate the antiproliferative effects of this compound. The study found that treatment with the compound significantly reduced cell viability in sensitive lines while sparing normal cells. -
Case Study 2: Mechanistic Insights
A mechanistic study involving X-ray crystallography provided insights into the binding mode of this compound with CLK proteins. The analysis revealed key interactions that stabilize the inhibitor within the active site, contributing to its potency . -
Case Study 3: In Vivo Efficacy
Preliminary in vivo studies indicated that administration of this compound in animal models resulted in reduced tumor growth rates compared to controls. These findings suggest that this compound may have clinical applicability as part of combination therapies for cancer treatment.
Properties
Molecular Formula |
C16H11ClN2O |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,4-g]indol-8-one |
InChI |
InChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20) |
InChI Key |
XZCWNSGWBUAUOO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1 |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KuWal151; KuWal 151; KuWal-151 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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